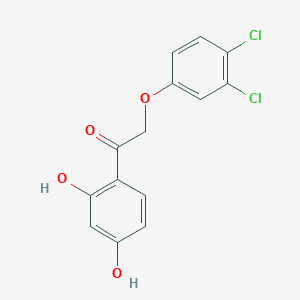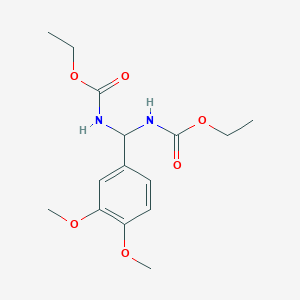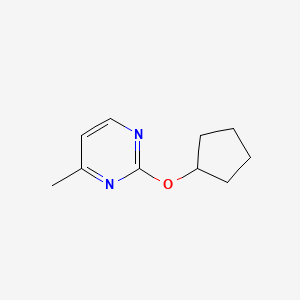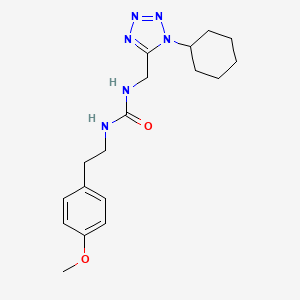
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Wirkmechanismus
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have several biochemical and physiological effects. It can reduce inflammation and pain, decrease fever, and inhibit platelet aggregation. Diclofenac has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, it is important to note that 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one can have side effects, particularly at high doses. It is also important to use caution when interpreting results obtained from experiments using 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, as its effects can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one. One area of research is the development of new formulations of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one that can improve its efficacy and reduce its side effects. Another area of research is the investigation of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one's effects on other physiological processes, such as its potential role in cancer prevention or treatment. Additionally, there is a need for further research on the long-term effects of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one use, particularly in high-risk populations such as the elderly or those with pre-existing medical conditions.
Synthesemethoden
Diclofenac can be synthesized by reacting 2,4-dichlorophenol with 2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to yield 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4/c15-11-4-2-9(6-12(11)16)20-7-14(19)10-3-1-8(17)5-13(10)18/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGOWTYFUMZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2534483.png)



![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)
![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)


